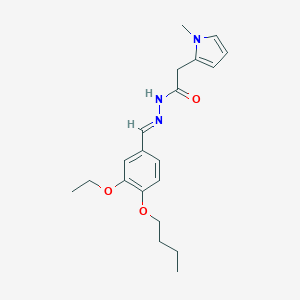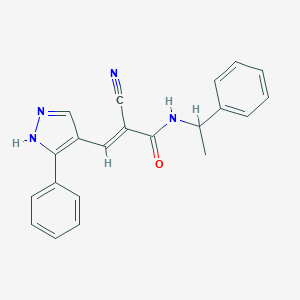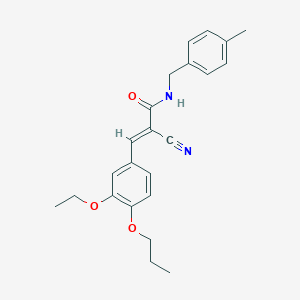![molecular formula C25H34N2O2 B449981 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide](/img/structure/B449981.png)
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,3-propanediylbis(4-tert-butylbenzamide) is a chemical compound with the molecular formula C25H34N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two tert-butylbenzamide groups connected by a 1,3-propanediyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) typically involves the reaction of 4-tert-butylbenzoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,3-propanediylbis(4-tert-butylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-1,3-propanediylbis(4-tert-butylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-1,3-propanediylbis(4-tert-butylbenzamide) can be compared with other similar compounds such as:
- N,N’-1,3-propanediylbis(4-methylbenzamide)
- N,N’-1,3-propanediylbis(4-ethylbenzamide)
Uniqueness: The presence of tert-butyl groups in N,N’-1,3-propanediylbis(4-tert-butylbenzamide) imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5g/mol |
IUPAC Name |
4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-24(2,3)20-12-8-18(9-13-20)22(28)26-16-7-17-27-23(29)19-10-14-21(15-11-19)25(4,5)6/h8-15H,7,16-17H2,1-6H3,(H,26,28)(H,27,29) |
InChI Key |
LUUACYBTKIXTRU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(5-chloro-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449901.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449906.png)
![methyl 2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449911.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449912.png)

![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449914.png)
![2-[(4-benzhydryl-1-piperazinyl)carbonyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B449915.png)

![ethyl 2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449917.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methylbenzyl)acrylamide](/img/structure/B449918.png)
![2-cyano-N-cycloheptyl-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449919.png)
![5-(4-bromophenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B449921.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
